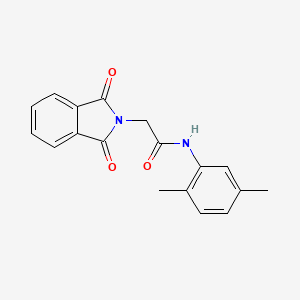
N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were also reported, with a focus on the reduction, acetylation, and ethylation steps .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques and X-ray crystallography. For example, the anticancer compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . The structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide shows the N-H bond syn to the 3-methyl substituent and anti to the C=O bond, forming intermolecular hydrogen bonds along the b axis .
Chemical Reactions Analysis
The chemical reactions of these compounds are not extensively discussed in the provided papers. However, the anticonvulsant activity of some synthesized compounds suggests that they may interact with biological targets such as voltage-gated sodium channels and GABA receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure. For instance, the presence of dimethyl groups and other substituents can affect the compound's solubility, melting point, and stability. The determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography indicates the importance of analytical methods in assessing the quality of such compounds .
Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthesis and Analgesic Potential : This compound has been a subject of research for its potential as an analgesic and antipyretic agent. Studies have developed environmentally friendly synthesis methods for derivatives of this compound, highlighting its potential in medicinal chemistry (Reddy, Reddy & Dubey, 2014).
Structural and Chemical Properties : Research has also focused on understanding the structural aspects and properties of similar compounds. This includes studying the crystalline structures and formation of gels or salts under different conditions, which is crucial for its potential applications in various fields (Karmakar, Sarma & Baruah, 2007).
Potential in Drug Design : The compound's derivatives have been studied for their application in drug design, particularly in the development of analgesic and antipyretic agents. These studies contribute to the understanding of the compound's potential in pharmaceuticals (Reddy, Kumari & Dubey, 2013).
Molecular Docking Studies for Anticancer Drugs : There has been research on molecular docking analysis of derivatives of this compound for potential anticancer applications. Such studies help in understanding how these compounds might interact with biological targets at a molecular level (Sharma et al., 2018).
Bioactivity and Pharmaceutical Potential : Some studies have explored the bioactivity of this compound's derivatives, examining their potential as antibacterial, antifungal, and anthelmintic agents. This opens up avenues for its use in developing new pharmaceuticals (Khan et al., 2019).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-12(2)15(9-11)19-16(21)10-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCCXXZZUZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

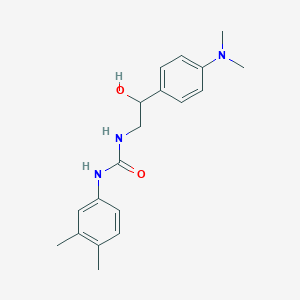
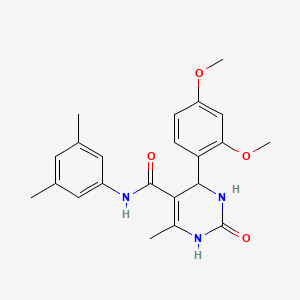

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)


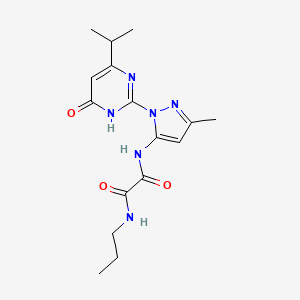
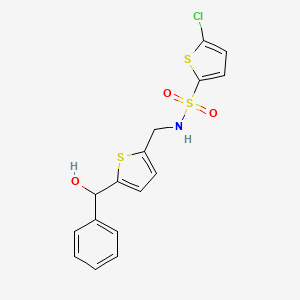
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)

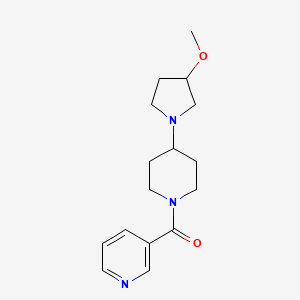
![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007673.png)